2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

Medicinal Chemistry Physicochemical Property Drug Design

Researchers and procurement managers face batch-to-batch variability in naphthyridine intermediates, compromising SAR reproducibility. This 2-methoxy-1,7-naphthyridine (CAS 1196151-74-2) offers: - Defined electronic/lipophilic profile for CNS MPO optimization (α5-GABAA NAMs) - Lower predicted LogP vs. 2-methyl analogs to reduce CYP liabilities - Validated scaffold for kinase inhibitor libraries and HIV-1 integrase site exploration Consistent purity and documented synthetic provenance ensure lead optimization validity.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B11919591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(CCNC2)C=C1
InChIInChI=1S/C9H12N2O/c1-12-9-3-2-7-4-5-10-6-8(7)11-9/h2-3,10H,4-6H2,1H3
InChIKeyROWRXJGIXLRKKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine: Core Characteristics


2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS: 1196151-74-2) is a nitrogen-containing heterocyclic compound from the naphthyridine family, characterized by a partially saturated 1,7-naphthyridine core with a methoxy substituent at the 2-position [1]. Its molecular formula is C9H12N2O, with a molecular weight of 164.20 g/mol . The compound is primarily utilized as a versatile small molecule scaffold and a synthetic intermediate in medicinal chemistry and pharmaceutical research .

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine: Non-Fungible Scaffold


While the 1,7-naphthyridine core is a common motif in kinase and receptor-targeted drug discovery [1][2], simple substitution for an unsubstituted or differently substituted analog is not straightforward. The specific 2-methoxy modification directly influences the compound's electronic distribution, lipophilicity, and hydrogen-bonding potential, which are critical parameters for target engagement, metabolic stability, and overall pharmacokinetic profile [3]. Data from related 1,6-naphthyridine series demonstrates that subtle changes in the heterocyclic scaffold can dramatically alter off-target liabilities, such as CYP 2D6 inhibition [4]. Therefore, the precise molecular attributes of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine are non-fungible in the context of lead optimization.

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine: Quantitative Differentiation Evidence


cLogP Advantage Over 2-Methyl Analog

The 2-methoxy substituent reduces lipophilicity compared to a 2-methyl group, a key factor for improving solubility and reducing non-specific binding. Using computational predictions as a proxy for direct measurement, the cLogP of the 2-methoxy derivative is calculated to be 1.1, which is 0.6 log units lower than the 2-methyl analog (cLogP = 1.7) [1]. This difference aligns with medicinal chemistry guidelines for enhancing the drug-likeness of CNS-targeted compounds [2].

Medicinal Chemistry Physicochemical Property Drug Design

α5-GABAA NAM Target Engagement

Naphthyridine derivatives, including those with a 2-methoxy substitution pattern, have been identified as selective negative allosteric modulators (NAMs) of the α5-GABAA receptor [1]. While specific IC50 data for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine is not publicly available, a closely related analog from the same chemical series (compound 20) demonstrated a balanced profile with in vivo efficacy in models of cognitive impairment, confirming the scaffold's ability to engage the target and produce a functional effect [1].

Neuroscience CNS Drug Discovery Allosteric Modulation

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine: Research Applications


CNS α5-GABAA NAM Lead Optimization

This compound serves as a strategic intermediate for synthesizing novel α5-GABAA receptor negative allosteric modulators. Its use is supported by class-level evidence showing naphthyridine derivatives can achieve target engagement and in vivo efficacy in cognitive impairment models [1]. The 2-methoxy group provides a favorable starting point for modulating physicochemical properties to achieve the desired CNS multiparameter optimization (MPO) profile.

Kinase Inhibitor Scaffold Diversification

The 1,7-naphthyridine core is a known kinase inhibitor scaffold [2]. This compound can be used to diversify a kinase-focused library, exploring the impact of the 2-methoxy substitution on potency and selectivity. Its predicted lower lipophilicity compared to a 2-methyl analog makes it a compelling candidate for improving solubility and reducing off-target liabilities associated with high LogP.

Anticancer Agent Intermediate

Naphthyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines, including HeLa, HL-60, and PC-3 [3]. This compound can be employed as a building block to generate novel naphthyridine analogs, exploring structure-activity relationships (SAR) for anticancer potency.

HIV-1 Integrase Inhibitor Discovery

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a validated starting point for developing HIV-1 integrase allosteric inhibitors [4]. The 1,7-naphthyridine isomer, with a 2-methoxy group, represents a distinct chemical space for exploring novel interactions at the LEDGF/p75-binding site and improving resistance profiles.

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